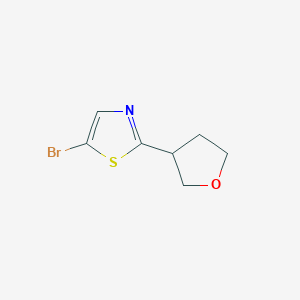
5-Bromo-2-(tetrahydrofuran-3-yl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(tetrahydrofuran-3-yl)thiazole is a heterocyclic compound that contains both a thiazole ring and a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(tetrahydrofuran-3-yl)thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction reactions can modify the functional groups on the thiazole ring.
Aplicaciones Científicas De Investigación
5-Bromo-2-(tetrahydrofuran-3-yl)thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(tetrahydrofuran-3-yl)thiazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The thiazole ring is known to interact with various biological molecules, potentially influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1,3-thiazole: Similar structure but lacks the tetrahydrofuran ring.
5-Bromo-2-(tetrahydrofuran-2-yl)thiazole: Similar structure but with a different position of the tetrahydrofuran ring.
Uniqueness
5-Bromo-2-(tetrahydrofuran-3-yl)thiazole is unique due to the presence of both the thiazole and tetrahydrofuran rings, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C7H8BrNOS |
|---|---|
Peso molecular |
234.12 g/mol |
Nombre IUPAC |
5-bromo-2-(oxolan-3-yl)-1,3-thiazole |
InChI |
InChI=1S/C7H8BrNOS/c8-6-3-9-7(11-6)5-1-2-10-4-5/h3,5H,1-2,4H2 |
Clave InChI |
SAFOVFGXNWFXCM-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1C2=NC=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















